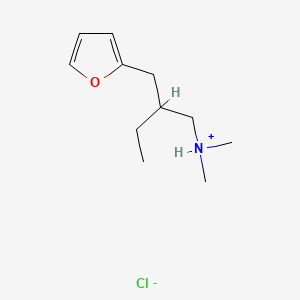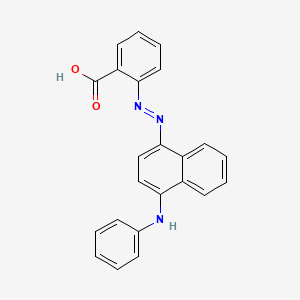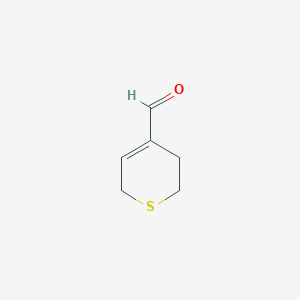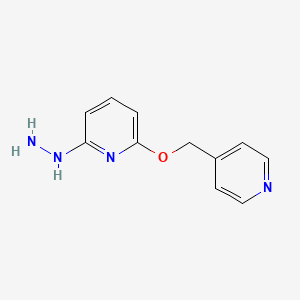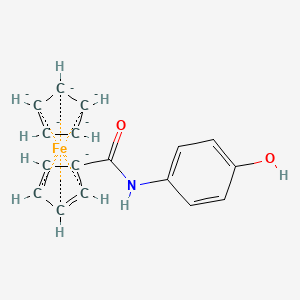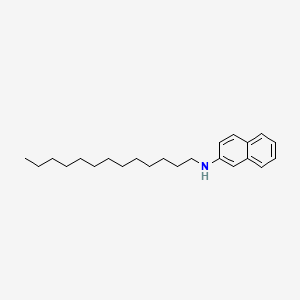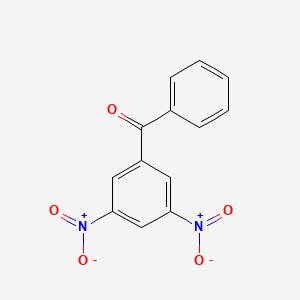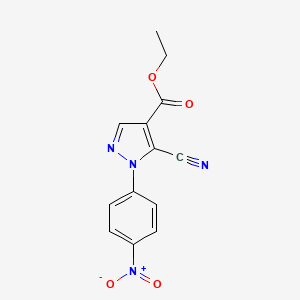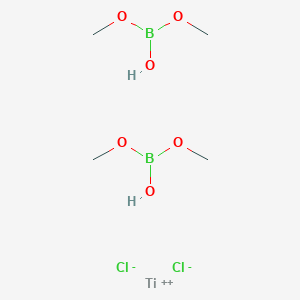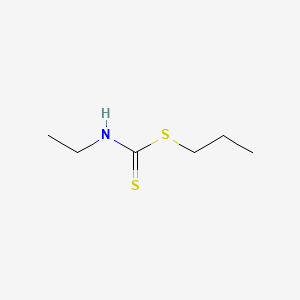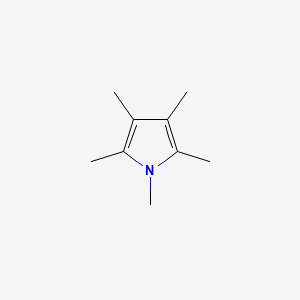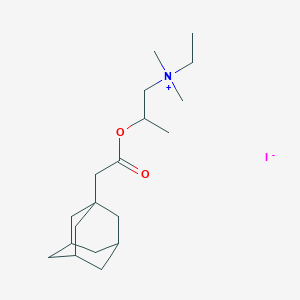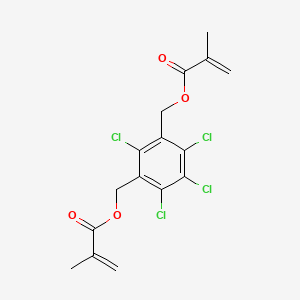
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate is a chemical compound with the molecular formula C16H14Cl4O4 and a molecular weight of 412.09 g/mol . It is characterized by the presence of tetrachlorinated phenylene groups linked to methylene and methacrylate moieties. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
Métodos De Preparación
The synthesis of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorinated phenylene derivatives with methylene and methacrylate precursors. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets and pathways. The compound’s ester functionalities and aromatic rings allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate can be compared with other similar compounds, such as:
(Tetrachloro-1,3-phenylene)bis(methylene) bisacrylate: Similar in structure but with acrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bisethylacrylate: Contains ethylacrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bispropylacrylate: Contains propylacrylate groups instead of methacrylate.
The uniqueness of this compound lies in its specific combination of tetrachlorinated phenylene, methylene, and methacrylate groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
58599-62-5 |
|---|---|
Fórmula molecular |
C16H14Cl4O4 |
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
[2,3,4,6-tetrachloro-5-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)10(6-24-16(22)8(3)4)13(19)14(20)12(9)18/h1,3,5-6H2,2,4H3 |
Clave InChI |
XSMFIBMPIFMHOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C(=C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




